(2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime
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Overview
Description
SALOR-INT L496804-1EA, also known as (E)-2-hydroxy-5-methylbenzophenone oxime, is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized by its unique structure, which includes a benzophenone oxime moiety.
Preparation Methods
The synthesis of SALOR-INT L496804-1EA typically involves the reaction of 2-hydroxy-5-methylbenzophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
SALOR-INT L496804-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
SALOR-INT L496804-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SALOR-INT L496804-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
SALOR-INT L496804-1EA can be compared with other benzophenone oxime derivatives, such as:
- (E)-2-hydroxy-4-methylbenzophenone oxime
- (E)-2-hydroxy-3-methylbenzophenone oxime These compounds share similar structural features but differ in the position of the methyl group on the benzene ring. The unique position of the methyl group in SALOR-INT L496804-1EA contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
64712-30-7 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-13(16)12(9-10)14(15-17)11-5-3-2-4-6-11/h2-9,16-17H,1H3/b15-14+ |
InChI Key |
OFNQACPWWOTIFY-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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